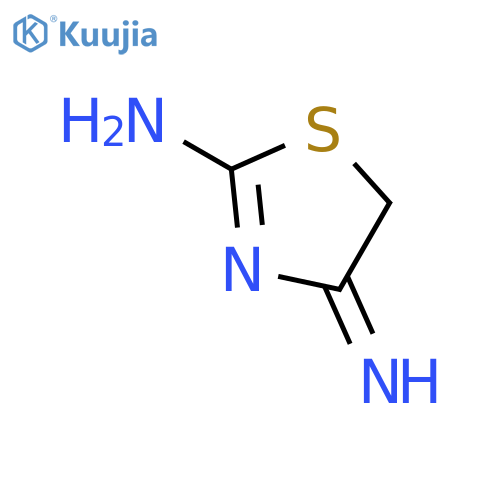

Cas no 26246-29-7 (4-Imino-4,5-dihydrothiazol-2-amine)

26246-29-7 structure

商品名:4-Imino-4,5-dihydrothiazol-2-amine

4-Imino-4,5-dihydrothiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-Imino-4,5-dihydrothiazol-2-amine

- 2-imino-5H-1,3-thiazol-4-amine

- 4-Thiazolamine,2,5-dihydro-2-imino-

- 2-Amino-4-imino-2-thiazoline

- 2-Amino-4-iminothiazole

- 2-Amino-4-iminothiazoline

- 2-Thiazolamine,4,5-dihydro-4-imino

- 2-Thiazoline,2-amino-4-imino

- 4-imino-4,5-dihydro-2-aminothiazole

- 4-imino-4,5-dihydrothiazol-2-ylamine

- 2-Thiazolamine, 4,5-dihydro-4-imino-

- FT-0726171

- DTXSID90180880

- SCHEMBL3914063

- ZDDYEEAGRWEWJX-UHFFFAOYSA-N

- (4-imino-thiazol-2-yl)-amine

- AKOS008965477

- AKOS005207140

- 26246-29-7

- 4-Imino-4,5-dihydro-1,3-thiazol-2-amine

- BRN 1099452

- 2-Thiazoline, 2-amino-4-imino-

-

- インチ: InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6)

- InChIKey: ZDDYEEAGRWEWJX-UHFFFAOYSA-N

- ほほえんだ: N=C1CSC(N)=N1

計算された属性

- せいみつぶんしりょう: 115.02000

- どういたいしつりょう: 115.02

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 87.5Ų

じっけんとくせい

- 密度みつど: 1.78

- ふってん: 211°Cat760mmHg

- フラッシュポイント: 81.4°C

- 屈折率: 1.748

- PSA: 87.53000

- LogP: 0.26080

4-Imino-4,5-dihydrothiazol-2-amine セキュリティ情報

4-Imino-4,5-dihydrothiazol-2-amine 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

4-Imino-4,5-dihydrothiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB597860-250mg |

4-Iminothiazol-2-amine; . |

26246-29-7 | 250mg |

€209.10 | 2024-07-24 | ||

| Apollo Scientific | OR450097-250mg |

4-Iminothiazol-2-amine |

26246-29-7 | 250mg |

£95.00 | 2025-02-20 | ||

| Apollo Scientific | OR450097-1g |

4-Iminothiazol-2-amine |

26246-29-7 | 1g |

£295.00 | 2025-02-20 | ||

| abcr | AB597860-1g |

4-Iminothiazol-2-amine; . |

26246-29-7 | 1g |

€565.10 | 2024-07-24 |

4-Imino-4,5-dihydrothiazol-2-amine 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

26246-29-7 (4-Imino-4,5-dihydrothiazol-2-amine) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26246-29-7)4-Imino-4,5-dihydrothiazol-2-amine

清らかである:99%

はかる:1g

価格 ($):335